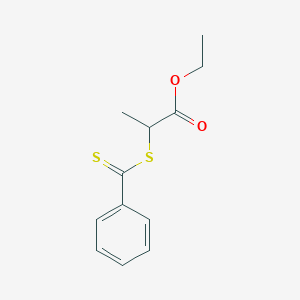

Ethyl 2-(phenylcarbonothioylthio)propionate

Description

Ethyl 2-(phenylcarbonothioylthio)propionate (CAS: 73232-07-2) is a sulfur-containing ester compound with the molecular formula C₁₂H₁₄O₂S₂. Its structure features a phenylcarbonothioylthio (-SC(=S)Ph) group at the 2-position of the propionate ethyl ester backbone. This compound is primarily utilized in polymer chemistry as a reversible addition-fragmentation chain-transfer (RAFT) agent, enabling controlled radical polymerization processes . Its sulfur-rich functional groups enhance stability and chain transfer efficiency, making it critical for synthesizing polymers with narrow molecular weight distributions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzenecarbonothioylsulfanyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2S2/c1-3-14-11(13)9(2)16-12(15)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWVPIWRMPQYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423657 | |

| Record name | Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412015-83-9 | |

| Record name | Propanoic acid, 2-[(phenylthioxomethyl)thio]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(phenylcarbonothioylthio)propionate can be synthesized through a reaction involving ethyl 2-bromopropionate and phenyl isothiocyanate in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the phenyl isothiocyanate group.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylcarbonothioylthio)propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(phenylcarbonothioylthio)propionate has also been explored for its potential in formulating coatings and lubricants due to its chemical stability and performance characteristics.

Application Insights:

- Used in manufacturing repellency coatings that enhance surface properties.

- Provides lubrication coatings that improve wear resistance in mechanical applications .

Biomedical Applications

While primarily used in polymer chemistry, there is emerging interest in the potential biomedical applications of CTA4. Its ability to form biocompatible polymers opens avenues for drug delivery systems and tissue engineering scaffolds.

Research Findings:

Studies have indicated that polymers synthesized using CTA4 can encapsulate therapeutic agents effectively, allowing for controlled release profiles which are crucial for targeted therapies .

Summary of Findings

This compound has proven to be a versatile compound in various scientific fields:

- Polymer Chemistry: Effective as a RAFT agent, enabling precise control over polymer synthesis.

- Coatings Industry: Valuable for creating advanced coatings with enhanced performance characteristics.

- Biomedical Research: Potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of ethyl 2-(phenylcarbonothioylthio)propionate as a RAFT agent involves the reversible addition-fragmentation chain transfer process. In this process, the compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The phenylcarbonothioylthio group facilitates the reversible transfer of the growing polymer chain, enabling precise control over polymerization .

Comparison with Similar Compounds

Ethyl 2-(Methyldithio)propionate

- CAS : 23747-43-5

- Molecular Formula : C₆H₁₂O₂S₂

- Molecular Weight : 180.29 g/mol

- Key Functional Groups : Methyldithio (-S-SCH₃) group.

- Applications : Primarily used as a flavoring agent in baked goods and seasonings due to its low toxicity and compatibility with food matrices .

- Its smaller molecular size and non-aromatic structure limit its use to food applications rather than industrial synthesis.

(S)-2-(Ethyl Propionate)-(O-Ethyl Xanthate)

- Structure : Features a xanthate (-SC(=S)OEt) group.

- Applications : Acts as a RAFT agent in polymerization. Research shows its chain transfer efficiency is temperature-dependent, with optimal performance at 60°C .

- Comparison: While both compounds are RAFT agents, the xanthate group in this derivative results in lower thermal stability compared to the phenylcarbonothioylthio group. This leads to broader molecular weight distributions (PDI = 1.51) under similar conditions .

Ethyl 2-[Bis(2,2,2-Trifluoroethyl)phosphono] Propionate

- CAS : 107905-52-2

- Molecular Formula : C₉H₁₃F₆O₄P

- Molecular Weight : 346.17 g/mol

- Key Functional Groups: Phosphono group with trifluoroethyl substituents.

- Applications: Likely used as a reagent in organophosphorus chemistry or catalysis due to its electron-withdrawing trifluoroethyl groups .

- Comparison: The phosphono group distinguishes it entirely from sulfur-based esters like Ethyl 2-(phenylcarbonothioylthio)propionate. Its applications lie in specialty organic synthesis rather than polymer control.

Ethyl 2-(4-(6-Chlorobenzoxazol-2-yloxy)phenoxy)propionate

- CAS : 66441-23-4

- Molecular Formula: C₁₉H₁₈ClNO₅

- Molecular Weight : 391.81 g/mol

- Key Functional Groups: Chlorobenzoxazole and phenoxy substituents.

- Applications : Herbicide safener, protecting crops from herbicide toxicity .

- Comparison: The aromatic benzoxazole and chlorine substituents make this compound agriculturally relevant, contrasting sharply with the polymerization-focused applications of this compound.

Ethyl 2-(Phenylthio)propionate

- Molecular Formula : C₁₁H₁₄O₂S

- Key Functional Groups : Phenylthio (-SPh) group.

- Applications: Potential use in organic synthesis as a thioether intermediate .

- Comparison: The absence of the thiocarbonyl group reduces its reactivity in radical reactions, limiting its utility in polymerization compared to the phenylcarbonothioylthio analogue.

Research Findings and Functional Insights

- RAFT Agent Performance: this compound’s aromatic thiocarbonyl group provides superior control over polymerization compared to xanthate-based agents, which exhibit temperature-sensitive efficiency and broader PDIs .

- Thermal Stability : The phenyl group enhances thermal stability, making it suitable for high-temperature reactions, unlike methyldithio or xanthate derivatives .

- Environmental Impact: Unlike herbicide safeners (e.g., CAS 66441-23-4), RAFT agents like this compound align with green chemistry goals by enabling precise polymer synthesis with minimal waste .

Biological Activity

Ethyl 2-(phenylcarbonothioylthio)propionate, with the CAS number 412015-83-9, is a compound that has garnered attention in the field of polymer chemistry and biomedicine. It is primarily used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization processes. This article focuses on its biological activity, synthesis, and potential applications based on recent research findings.

This compound functions as a chain transfer agent in RAFT polymerization, which allows for the controlled synthesis of polymers with specific architectures. The mechanism involves the reversible reaction between the compound and radical species, enabling the formation of well-defined polymer chains. This property is crucial for creating materials with tailored properties for biomedical applications, including drug delivery systems and tissue engineering scaffolds .

Cytotoxicity and Biocompatibility

Recent studies have indicated that this compound exhibits minimal cytotoxic effects when used in polymer formulations. For instance, polymers synthesized using this compound have shown low toxicity in various cell lines, making them suitable candidates for biomedical applications . The biocompatibility of these polymers is essential for their use in drug delivery systems, where they must interact safely with biological tissues.

Case Studies

- Polymer Drug Delivery Systems : In a study involving disulfide cross-linked micelles, this compound was utilized to create a polymeric carrier for the controlled release of drugs under reducing conditions. The micelles demonstrated a half-life of drug release of approximately 5.5 hours in the presence of dithiothreitol (DTT), highlighting the potential for targeted therapy .

- Thermal and Photo-RAFT Polymerization : Research comparing various chain transfer agents found that this compound provided good control over polymerization kinetics and resulted in polymers with narrow molecular weight distributions (Đ < 1.10). This control is vital for ensuring consistent performance in biomedical applications .

Synthesis and Characterization

This compound can be synthesized through established organic reactions involving thiols and carbon disulfides. The resulting product can be characterized using techniques such as NMR spectroscopy and gel permeation chromatography (GPC) to confirm its structure and assess its molecular weight distribution.

Applications in Polymer Science

The compound's ability to facilitate RAFT polymerization has led to its use in developing various functionalized polymers. These polymers can be engineered for specific applications such as:

- Drug Delivery : Enhancing the solubility and bioavailability of poorly soluble drugs.

- Tissue Engineering : Creating scaffolds that mimic natural extracellular matrices.

- Diagnostics : Developing biosensors that respond to specific biological stimuli.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 286.38 g/mol |

| CAS Number | 412015-83-9 |

| Solubility | Soluble in organic solvents |

| Toxicity | Low cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(phenylcarbonothioylthio)propionate in laboratory settings?

- Methodology : The compound can be synthesized via cyclization reactions involving thioester intermediates. For example, analogous methods for structurally related compounds (e.g., ethyl 2-[4-(chloroacetyl)phenyl]propionate) involve refluxing with nucleophiles like aminopyridines in ethanol, followed by hydrolysis under basic conditions . Adaptations may include substituting phenylcarbonothioylthio groups for chloroacetyl moieties.

- Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize side reactions. Purification via column chromatography or recrystallization is critical due to potential byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm the presence of the phenylcarbonothioylthio group and ester functionality.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify characteristic C=S (1050–1250 cm) and ester C=O (1700–1750 cm) stretches .

- Data Sources : Cross-reference with spectral databases such as SDBS, NIST, and Wiley’s Registry .

Advanced Research Questions

Q. How does the presence of the dithioester group influence the compound's stability under different storage conditions?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Light Sensitivity : Expose the compound to UV-Vis light and monitor degradation via HPLC or GC-MS.

- Storage Recommendations : Store in amber vials at –20°C under inert gas (e.g., argon) to mitigate oxidation and photodegradation .

Q. What methodological considerations are crucial when using this compound as a RAFT agent in polymerization?

- Methodology :

- Reaction Optimization : Adjust initiator concentration (e.g., AIBN) and monomer-to-RAFT agent ratios to control polymer molecular weight and dispersity.

- Kinetic Studies : Use H NMR to monitor monomer conversion and gel permeation chromatography (GPC) for molecular weight distribution analysis.

- Chain Transfer Efficiency : Compare experimental molecular weights with theoretical values to assess the compound’s efficacy as a RAFT agent .

Q. How can researchers resolve discrepancies in molecular weight distributions when using this compound in polymer synthesis?

- Methodology :

- Purity Analysis : Ensure the RAFT agent is free of impurities via HPLC or recrystallization.

- Side Reaction Mitigation : Eliminate oxygen from the reaction system (e.g., freeze-pump-thaw cycles) to prevent radical termination.

- Kinetic Modeling : Use software like PREDICI to simulate polymerization kinetics and identify deviations from ideal behavior .

Contradictions and Limitations in Current Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.